Cas no 1313705-91-7 ((R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide)

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral sulfamidate derivative widely used as a versatile intermediate in asymmetric synthesis and pharmaceutical research. Its key advantages include a stable Boc-protected amine group and a rigid oxathiazolidine dioxide scaffold, enabling selective functionalization and stereocontrol in complex molecule construction. The benzyl substituent enhances solubility in organic solvents, facilitating handling in diverse reaction conditions. This compound is particularly valuable for the synthesis of enantiomerically pure β-amino acids and other chiral building blocks. Its high purity and well-defined stereochemistry make it a reliable choice for applications in medicinal chemistry and catalyst development.
(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide structure
1313705-91-7 structure
Product Name:(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
CAS No:1313705-91-7
MF:C14H19NO5S
MW:313.369363069534
MDL:MFCD28122849
CID:5207619
Update Time:2025-05-21

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
    • (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine2,2-dioxide
    • 3-(tert-Butoxycarbonyl)-4alpha-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
    • tert-butyl (R)-4-benzyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
    • MDL: MFCD28122849
    • Inchi: 1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
    • InChI Key: GFIYMPOLIUHNDY-GFCCVEGCSA-N
    • SMILES: S1(N(C(=O)OC(C)(C)C)[C@H](CC2C=CC=CC=2)CO1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 471
  • XLogP3: 2.5
  • Topological Polar Surface Area: 81.3

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide Pricemore >>

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Additional information on (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Comprehensive Overview of (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS No. 1313705-91-7)

The compound (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS No. 1313705-91-7) is a chiral sulfonamide derivative with significant applications in asymmetric synthesis and pharmaceutical research. Its unique structure, featuring a Boc-protected amine and a benzyl group, makes it a versatile intermediate for the construction of complex molecules. Researchers and chemists frequently search for this compound due to its role in peptide synthesis, catalysis, and medicinal chemistry. The growing demand for enantiomerically pure compounds in drug development has further amplified interest in this molecule.

One of the key features of (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is its ability to serve as a chiral auxiliary or building block in organic transformations. The oxathiazolidine dioxide core provides a rigid framework that enhances stereocontrol during reactions, making it invaluable for asymmetric catalysis. Recent studies highlight its utility in the synthesis of beta-amino acids and heterocyclic compounds, which are critical for developing new therapeutics. As the pharmaceutical industry shifts toward green chemistry and sustainable synthesis, this compound’s efficiency and selectivity align well with modern research trends.

In addition to its synthetic applications, (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide has garnered attention for its potential in bioconjugation and drug delivery systems. The Boc group offers temporary protection for amines, enabling selective deprotection under mild conditions—a feature highly sought after in prodrug design. Furthermore, the benzyl moiety can be modified to introduce additional functionalities, expanding its utility in structure-activity relationship (SAR) studies. These attributes make it a popular choice for researchers exploring targeted therapies and precision medicine.

The analytical characterization of CAS No. 1313705-91-7 typically involves techniques such as NMR spectroscopy, HPLC, and mass spectrometry to ensure purity and enantiomeric excess. With the rise of AI-driven drug discovery and computational chemistry, this compound’s well-defined structure makes it an ideal candidate for molecular modeling and virtual screening. Its compatibility with high-throughput screening (HTS) platforms further underscores its relevance in modern drug development pipelines.

As the scientific community continues to explore chiral sulfonamides and their derivatives, (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide remains a focal point for innovation. Its integration into combinatorial chemistry libraries and fragment-based drug design exemplifies its adaptability. For those seeking reliable suppliers, verifying certificates of analysis (CoA) and batch-to-batch consistency is crucial to ensure reproducibility in research. This compound’s multifaceted applications position it at the intersection of organic chemistry, pharmacology, and material science, driving advancements across disciplines.

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